![molecular formula C10H20O2Si B1336881 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL CAS No. 86120-46-9](/img/structure/B1336881.png)
4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL
Overview
Description
4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL is an organic compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups.
Preparation Methods
The synthesis of 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL typically involves the reaction of 4-butyn-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .
Chemical Reactions Analysis
4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The silyl ether group can be cleaved under acidic conditions to yield the free alcohol. Common reagents for this reaction include tetrabutylammonium fluoride (TBAF) or hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL is widely used in scientific research due to its versatility:
Chemistry: It is employed as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL primarily involves its role as a protecting group. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL can be compared with other silyl-protected alcohols:
tert-Butyl-dimethylsilyl chloride: Used for similar protection purposes but differs in its reactivity and stability.
Trimethylsilyl chloride: Another common silylating agent, but with different steric and electronic properties.
Triisopropylsilyl chloride: Offers greater steric hindrance and stability compared to tert-butyl-dimethylsilyl chloride.
tert-Butyl-dimethyl-silanyloxy-pyrazolidine-1-carboxylic acid tert-butyl ester: A structurally similar compound used in different synthetic applications
These comparisons highlight the unique properties of this compound, particularly its balance of stability and reactivity, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWVWXDQNWGYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420141 | |
| Record name | 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86120-46-9 | |
| Record name | 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


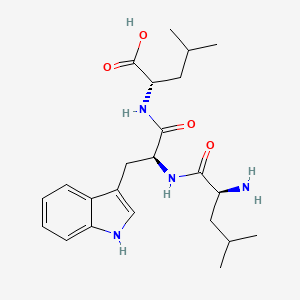

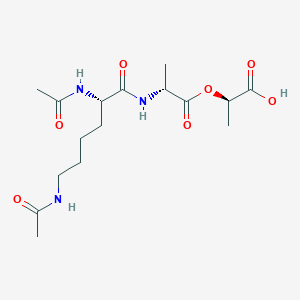


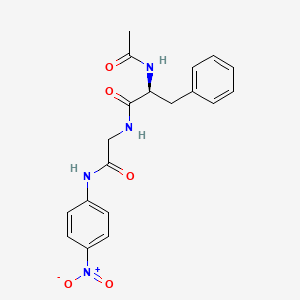
![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)
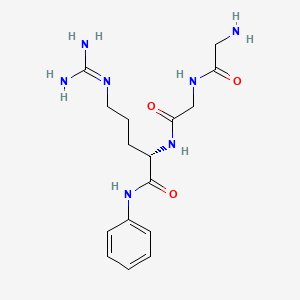
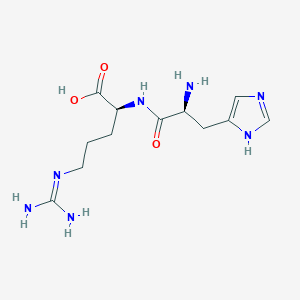
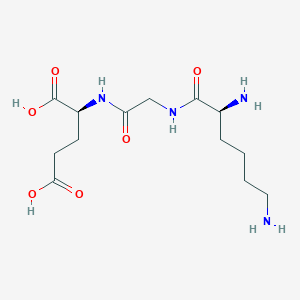

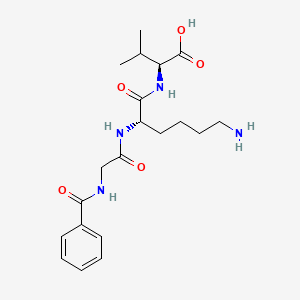
![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)
